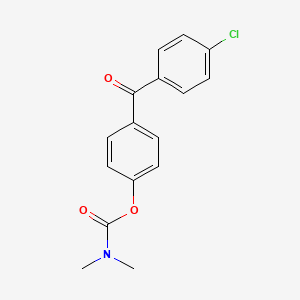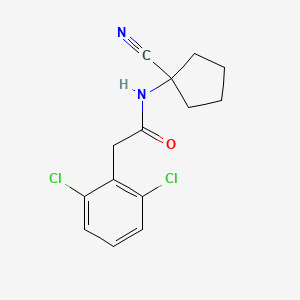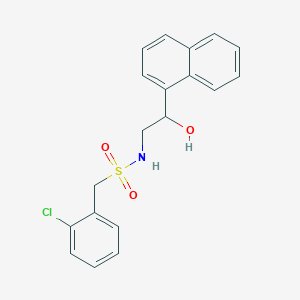![molecular formula C18H25N3O6S B2635884 N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide CAS No. 872986-39-5](/img/structure/B2635884.png)
N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide” is a complex organic compound. It contains a cyclopropyl group, a methoxy group, a methylphenyl group, a sulfonyl group, an oxazinan ring, and an oxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring . The cyclopropyl group would add some strain to the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl group and the oxazinan ring . The sulfonyl group is a good leaving group, so it could potentially be displaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl group could make it more polar, while the cyclopropyl group could increase its hydrophobicity .Wissenschaftliche Forschungsanwendungen
Antagonists of Peptidoleukotrienes
N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide is related to compounds that have been identified as potent and selective antagonists of peptidoleukotrienes. Research conducted by Jacobs et al. (1993) examined substituted indole-5-carboxamides and indole-6-carboxamides and their potential in treating asthma and related conditions. These compounds, including ones with structural similarities to N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide, have shown promise due to their affinity for leukotriene receptors and their bioavailability (Jacobs et al., 1993).
Pummerer Rearrangement
Studies by Bhupathy and Cohen (1987) involved the Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts, leading to compounds like 1-Methoxy-1-(phenylthio)cyclopropanes. This research is significant in understanding the chemical reactions and transformations that compounds similar to N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide can undergo (Bhupathy & Cohen, 1987).
Synthesis and Cyclization Studies
The work of Rutkauskas, Kantminienė, and Beresnevieius (2008) explored the synthesis and cyclization of N-{2-[(2-Carboxyethyl)sulfanylphenyl]}-β-alanines. This research contributes to the understanding of the synthesis processes and cyclization reactions that are relevant to compounds like N'-Cyclopropyl-N-[[3-(4-Methoxy-3-Methylphenyl)Sulfonyl-1,3-Oxazinan-2-Yl]Methyl]Oxamide, providing insights into potential synthetic pathways and the stability of such compounds (Rutkauskas et al., 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-12-10-14(6-7-15(12)26-2)28(24,25)21-8-3-9-27-16(21)11-19-17(22)18(23)20-13-4-5-13/h6-7,10,13,16H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXGTELFAXJKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2635806.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2635807.png)

![(E)-4-methyl-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2635813.png)
![1-ethyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2635814.png)

![N-(4-hydroxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B2635816.png)
![4-(N,N-dimethylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2635818.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2,5-difluorobenzamide](/img/structure/B2635822.png)
![2-(2-(2,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2635823.png)
![N-(5-methyl-4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2635824.png)